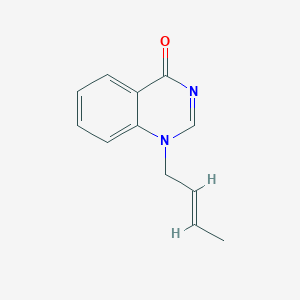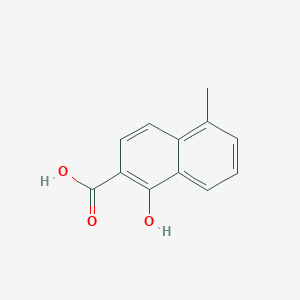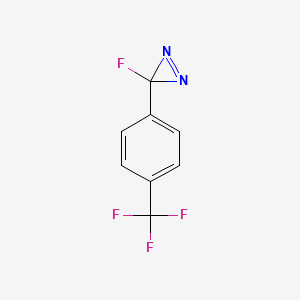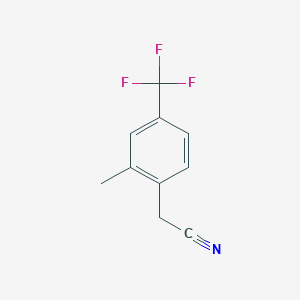![molecular formula C10H16N2O2 B15069604 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- CAS No. 90058-23-4](/img/structure/B15069604.png)
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is a chiral spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties . The chirality of this compound is due to the helicity of the spirane skeleton, making it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, presence of base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and various substituted spiro derivatives .
Scientific Research Applications
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes . The spirocyclic structure allows for unique binding interactions with target proteins, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spiro compound with a different ring size and substitution pattern.
1,5-Dioxaspiro[5.5]undecane: A spiro compound with oxygen atoms in the ring, exhibiting different chemical properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A spiro compound with an additional nitrogen atom, leading to distinct reactivity.
Uniqueness
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is unique due to its specific spirocyclic structure and chiral nature. The presence of two nitrogen atoms in the ring imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Properties
CAS No. |
90058-23-4 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(3S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(13)12-10(9(14)11-7)5-3-2-4-6-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
QTRCQHLISNNBNQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CCCCC2)C(=O)N1 |
Canonical SMILES |
CC1C(=O)NC2(CCCCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


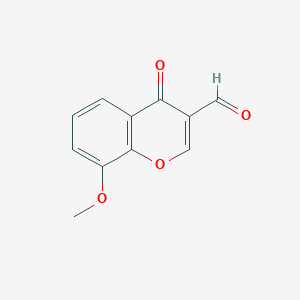
![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
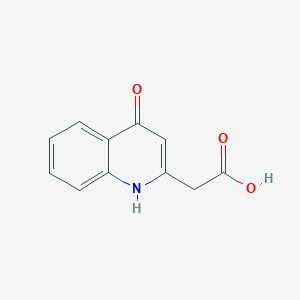
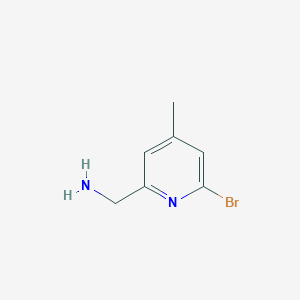
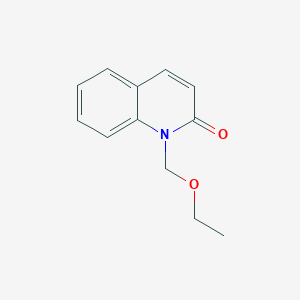
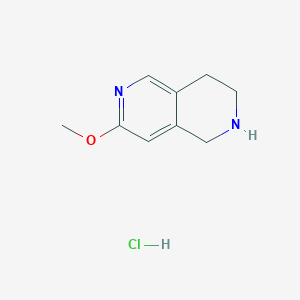
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)
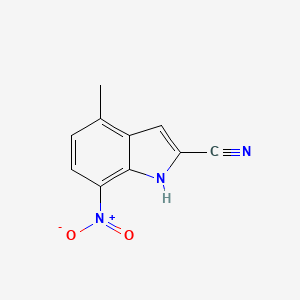

![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
